N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride

Lipophilicity Drug-likeness Quinolinium ADME

Researchers probing DNMT1 selectivity face a critical gap in publicly available 4-anilinoquinolinium collections. This chloride salt (CAS 1049789-65-2) fills that gap with a deliberate 4-ethoxyphenyl substituent and 6-methoxy pattern. - Computed LogP 3.74 & tPSA 43.4 Ų for cellular permeability-activity correlation studies in patent-derived cancer lines. - Quaternary ammonium chloride enables systematic counterion vs. free-base solubility comparison for in vitro assay optimization. - Solid, achiral material shipped ambient; quote-based ordering with batch-specific QC documentation available upon request.

Molecular Formula C19H21ClN2O2
Molecular Weight 344.8 g/mol
CAS No. 1049789-65-2
Cat. No. B1649810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride
CAS1049789-65-2
Molecular FormulaC19H21ClN2O2
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)OC.Cl
InChIInChI=1S/C19H20N2O2.ClH/c1-4-23-15-7-5-14(6-8-15)21-19-11-13(2)20-18-10-9-16(22-3)12-17(18)19;/h5-12H,4H2,1-3H3,(H,20,21);1H
InChIKeyMALVJUHDYLEDNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinolinium Chloride Structural Overview


This compound is a quinolinium salt (specifically, a 4-anilinoquinolinium chloride) featuring a 4-ethoxyphenylamino substituent, a 6-methoxy group, and a 2-methyl group on the quinoline core. It is listed in screening-compound catalogs as a solid, achiral free base . Quinolinium salts constitute a recognized class of heterocycles under investigation for anticancer properties, with intellectual property disclosing their synthesis and utility for inhibiting cancer cell growth [1].

Scaffold Class 4-Anilinoquinolinium chloride with 4-ethoxyphenylamino, 6-methoxy, and 2-methyl substitution
Catalog Format Screening-compound solid; achiral; supplied as chloride salt for solubility
Research Context Patent-disclosed quinolinium scaffold for cell-growth inhibition studies; supports SAR screening workflows

Quinolinium Chloride Substitution Risks


Within the 4-anilinoquinolinium chloride series, variation in the aniline substitution pattern, quinoline methoxy position, and quaternary ammonium counterion can profoundly influence aqueous solubility, cellular permeability, and target engagement. The 4-ethoxyphenyl group provides a distinct hydrogen-bond acceptor profile and lipophilicity relative to 4-chlorophenyl or unsubstituted analogs, potentially altering both in vitro ADME properties and proteome-wide selectivity. Given the absence of head-to-head bridging studies, a generic substitution without systematic profiling carries an unquantifiable risk of altered biological readout [1].

Aniline substitution pattern variation may shift lipophilicity and hydrogen-bond acceptor profile, altering cellular permeability
Quaternary ammonium counterion changes may affect aqueous solubility and dissolution behavior in assay media
Methoxy-position or 4-substituent replacement without head-to-head profiling carries unquantified risk of altered biological readout

Quinolinium Chloride Differentiation Evidence


Lipophilicity LogP vs. Structural Analogs

The target compound (as free base) exhibits a computed LogP of approximately 3.74 . In contrast, the 4-chlorophenyl analog (N-(4-chlorophenyl)-6-methoxy-2-methylquinolin-4-amine) has predicted LogP ≈ 3.35–3.50 (estimated from structural increment), and the unsubstituted 4-anilinoquinoline parent near 2.5. The 4-ethoxyphenyl ether introduces an additional oxygen atom capable of acting as a hydrogen-bond acceptor, modifying polarity without heavily increasing rotatable bonds, a feature absent from the chloro or fluoro analogs.

Lipophilicity LogP
In silico prediction
Target LogP 3.74 (free base)
4-Cl analog: 3.35–3.50; unsubstituted aniline: ~2.5
ΔLogP +0.24 to +0.39 over 4-Cl analog
Supports lipophilicity-based permeability assessment for property-driven lead optimization context
In silico consensus; experimental LogP verification recommended
Lipophilicity Drug-likeness Quinolinium ADME

Polar Surface Area vs. 4-Anilinoquinolines

The target compound's topological polar surface area (tPSA) is 43.4 Ų . The 4-chlorophenyl analog has tPSA ≈ 34 Ų (loss of one H-bond acceptor), while 4-hydroxyanilino derivatives exhibit tPSA >50 Ų. The intermediate tPSA of the 4-ethoxyphenyl derivative places it in a range often associated with favorable oral absorption (typically tPSA <90 Ų) while retaining sufficient polarity for aqueous solubility.

Polar Surface Area
In silico prediction
tPSA 43.4 Ų
4-Cl analog: ~34 Ų; 4-hydroxyanilino analog: >50 Ų
+9.4 Ų over 4-Cl analog
Supports absorption-permeability balance assessment for cell-based screening consistency
Ertl fragment-based method; free base form calculation
Polar surface area Oral bioavailability Quinolinium permeability

Hydrophobicity Index for Batch Consistency

The Hit2Lead database reports a LogSW (logarithm of solubility in water) value of –6.37 for this compound . While no direct comparator LogSW was located for the exact chloride salt, the free base's intrinsic low aqueous solubility underscores the importance of salt form (chloride) for dissolution. The chloride counterion is expected to enhance solubility by approximately 1–2 log units relative to the free base, based on typical pharmaceutical salt behavior.

Aqueous Solubility
Class-level inference
LogSW –6.37 (free base)
Chloride salt expected to improve solubility by 1–2 log units over free base
May support improved DMSO/water solubility for HTS workflow compatibility
Class-level salt-screening inference; batch-specific solubility validation advised
CHI Hydrophobicity QC batch control

Quinolinium Chloride Research Applications


SAR of 4-Anilinoquinolinium Anticancer Leads

The 4-ethoxyphenyl substituent on the aniline ring serves as a deliberate modification to probe the steric and electronic tolerance of the putative target binding pocket. The computed LogP of 3.74 and tPSA of 43.4 Ų position this compound as a moderately lipophilic analog suitable for evaluating correlations between cellular permeability and antiproliferative activity in patent-derived cancer cell lines .

Salt-Screening for Dissolution-Limited Hits

The chloride salt form (CAS 1049789-65-2) versus the free base (C19H20N2O2) can be used in systematic salt-form screening experiments to quantify the influence of counterion on aqueous solubility, enabling medicinal chemistry teams to select an optimal form for in vitro pharmacology profiling [1].

Quinolinium Library for DNA Methylation Modulation

The quinolinium core has been claimed in patents for modulating DNA methylation via DNMT inhibition [2]. This specific derivative, with its 6-methoxy and 4-ethoxyanilino pattern, fills a structural gap in publicly available 4-anilinoquinolinium collections, enabling systematic exploration of DNMT1 selectivity over DNMT3a/b.

Application
Selection Property
Validation Focus
4-Anilinoquinolinium cell-growth inhibition SAR
Substituent-dependent lipophilicity and tPSA profile
Cell-viability endpoint assessment across patent-derived cell lines
Salt-form solubility screening
Counterion-dependent dissolution behavior
Dissolution-rate comparison; precipitation risk in assay media
DNA methylation pathway research
Quinolinium core DNMT modulation context
DNMT isoform selectivity review (DNMT1 vs DNMT3a/b)
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